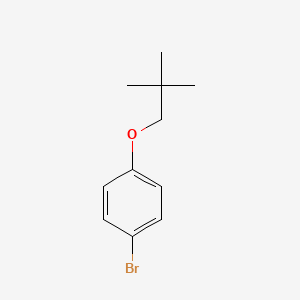
1-Bromo-4-(neopentyloxy)benzene
Overview
Description
1-Bromo-4-(neopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a neopentyloxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-4-(neopentyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-phenol with neopentyl alcohol in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetra-n-butylammonium iodide. The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
1-Bromo-4-(neopentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The neopentyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Scientific Research Applications
1-Bromo-4-(neopentyloxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(neopentyloxy)benzene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to a palladium catalyst in coupling reactions. The neopentyloxy group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Bromo-4-(neopentyloxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a neopentyloxy group.
1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a neopentyloxy group.
1-Bromo-4-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of a neopentyloxy group.
These comparisons highlight the unique properties and reactivity of this compound due to the presence of the neopentyloxy group.
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFIDQHILKXJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680767 | |
| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528528-58-7 | |
| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)
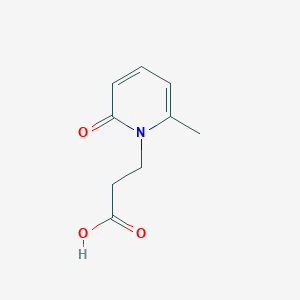

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)
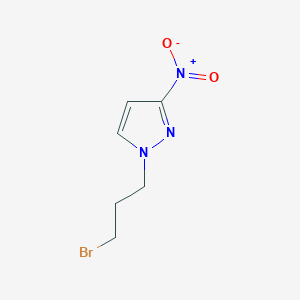
![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)
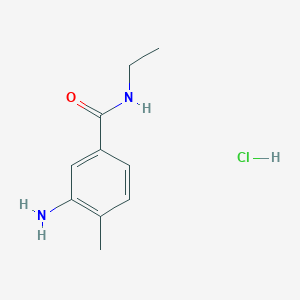
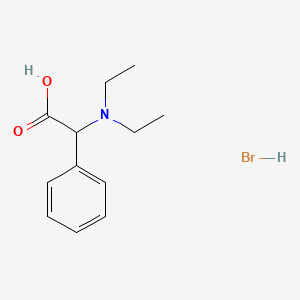
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)
